Benzimidazole, 4,6-dichloro-5-methoxy-2-(trifluoromethyl)- is a complex heterocyclic compound belonging to the benzimidazole class. This class is characterized by a fused benzene and imidazole ring structure, which imparts significant biological activity. The compound is notable for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Its structural modifications, particularly the presence of halogen and trifluoromethyl groups, enhance its reactivity and biological efficacy .
This compound can be classified under heterocyclic aromatic compounds due to its cyclic structure containing nitrogen atoms. It is recognized in various chemical databases with identifiers such as the CAS Registry Number 4228-88-0. The unique combination of chlorine and trifluoromethyl substituents contributes to its classification as a halide-substituted aromatic compound, which often exhibits distinctive chemical behavior .
The synthesis of benzimidazole derivatives has garnered significant attention due to their therapeutic potential. Various methods have been developed for synthesizing 4,6-dichloro-5-methoxy-2-(trifluoromethyl)-benzimidazole:
The molecular formula of benzimidazole, 4,6-dichloro-5-methoxy-2-(trifluoromethyl)- is , with a molecular weight of approximately 255.024 g/mol. The structure features:
The IUPAC Standard InChI for this compound is InChI=1S/C8H3Cl2F3N2/c9-3-1-4(10)6-5(2-3)
, which provides a systematic representation of its chemical structure .
Benzimidazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups:
The mechanism of action for benzimidazole derivatives often involves their interaction with biological targets such as enzymes or receptors:
Research indicates that the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and increased bioactivity against target organisms or cells .
The physical properties of benzimidazole, 4,6-dichloro-5-methoxy-2-(trifluoromethyl)- include:
In terms of chemical properties:
Benzimidazole derivatives are utilized extensively in medicinal chemistry due to their broad spectrum of biological activities:
Benzimidazole derivatives represent a privileged scaffold in drug discovery due to their structural resemblance to purine nucleotides, enabling diverse interactions with biological targets. The bicyclic aromatic system—comprising a benzene ring fused to an imidazole ring—serves as a versatile pharmacophore in numerous FDA-approved therapeutics. Examples include anticancer agents (bendamustine, abemaciclib), antihypertensives (telmisartan, candesartan), antifungals (thiabendazole), and antiulcer drugs (omeprazole) [1] [6]. This broad therapeutic utility stems from the scaffold’s capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions with proteins and nucleic acids [4] [8]. Innovations in substitution patterns, particularly halogenation and trifluoromethylation, have further enhanced bioactivity profiles. The compound 4,6-dichloro-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole exemplifies this strategic optimization, combining steric, electronic, and metabolic properties to target contemporary therapeutic challenges [1] [5].
The pharmacological significance of benzimidazoles was first recognized in the 1870s with Hoebrecker’s synthesis of 2,6-dimethylbenzimidazole, a structural component of vitamin B₁₂ [1] [8]. This discovery revealed the scaffold’s ability to mimic natural nucleotides, facilitating interactions with biopolymers. By the mid-20th century, systematic derivatization led to landmark drugs:
Table 1: Evolution of Key Benzimidazole-Based Drugs
Decade | Compound | Substitution Pattern | Therapeutic Use |
---|---|---|---|
1960s | Thiabendazole | 2-(Thiazol-4-yl) | Anthelmintic |
1980s | Omeprazole | 2-[(Methoxy)(pyridinyl)methyl] | Antiulcer |
2000s | Abemaciclib | N1-Piperazine, C2-Methyl | Anticancer (CDK4/6 inhibitor) |
2010s | Veliparib | 2-Aryl, 5/6-F | PARP inhibitor |
The progression toward halogenated and trifluoromethylated variants emerged from SAR studies showing that electron-withdrawing groups (EWGs) at C4–C6 enhance DNA intercalation and enzyme inhibition, while C2-trifluoromethyl groups improve metabolic stability and membrane permeability [4] [5]. This evolution underscores benzimidazole’s adaptability to precision medicine demands.
The specific substitution pattern in 4,6-dichloro-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole confers distinct steric, electronic, and topological properties:
Table 2: Structural Contributions to Bioactivity
Position | Substituent | Electronic Effect | Role in Bioactivity |
---|---|---|---|
C2 | CF₃ | σₚ = 0.54 (strong EWG) | Enhances metabolic stability, hydrophobic binding |
C4/C6 | Cl | σₘ = 0.37 (EWG) | Promotes DNA intercalation, electron withdrawal |
C5 | OCH₃ | σₚ = −0.27 (EDG) | Hydrogen bonding, metabolic shielding |
SAR analyses confirm that simultaneous C4/C6 chlorination and C2-trifluoromethylation disrupts microtubule assembly (IC₅₀ = 0.8 μM vs. 22 μM for monophenyl analogs) and inhibits topoisomerase II (92% at 10 μM) [1] [5]. The methoxy group’s steric bulk further prevents enzymatic deactivation.
Halogenation and trifluoromethylation critically enhance pharmacodynamic and pharmacokinetic properties:
Synthetic Methodologies:Trifluoromethylation employs reagents like [(bpy)Cu(O₂CCF₂SO₂F)₂] (Chen’s reagent analog), which enables efficient CF₃ transfer to halogenated precursors. Key conditions:
Table 3: Trifluoromethylation Efficiency with Halogenated Precursors
Precursor | Reagent | Temp (°C) | Yield (%) | Functional Group Tolerance |
---|---|---|---|---|
4,6-Dichloro-5-methoxy-2-iodo-benzimidazole | [(bpy)Cu(O₂CCF₂SO₂F)₂] | −78 to 25 | 95 | Nitro, cyano, ester |
4,6-Dibromo analog | Ag(O₂CCF₂SO₂F) | 40 | 88 | Ketone, amide |
Halogenation typically precedes trifluoromethylation, as electrophilic chlorination of 5-methoxy-benzimidazole occurs regioselectively at C4/C6 due to methoxy’s ortho-directing effect [8]. Modern approaches use microwave-assisted synthesis (90% yield in 20 min) to assemble the core before functionalization [8].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1